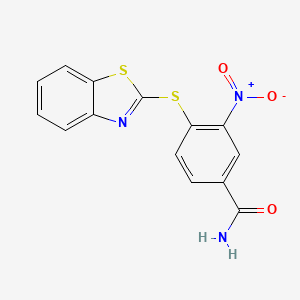

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide

Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-substituted aromatic core and a 1,3-benzothiazole-2-ylsulfanyl group at the para position. The benzothiazole moiety is a heterocyclic ring system known for its electron-deficient properties and biological relevance, including anticancer and antimicrobial activities .

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLERKTDWNSIJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide typically involves the reaction of 2-mercaptobenzothiazole with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

Substitution: Bases like triethylamine or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzothiazole moiety is known to interact with various proteins, potentially affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 3-nitrobenzamide derivatives with diverse substituents at the 4-position. Key structural analogues include:

Key Structural Differences :

- Sulfonamide (e.g., ) and hydrazone (e.g., ) substituents may improve water solubility, whereas the benzothiazole moiety likely enhances lipophilicity.

Physicochemical Properties

- Melting Point : Simpler analogues like 3-nitrobenzamide and 4-nitrobenzamide exhibit distinct melting points (140–143°C and 200–201°C, respectively) due to crystallinity differences . The bulkier benzothiazole-2-ylsulfanyl group in the target compound may reduce melting point relative to 4-nitrobenzamide but increase it compared to flexible-chain derivatives (e.g., hydrazones).

- Solubility : The sulfide linkage in the target compound may confer moderate solubility in polar aprotic solvents (e.g., acetonitrile or DMSO), similar to sulfonamide derivatives .

Biological Activity

The compound 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide is a benzothiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Information

- Molecular Formula : C₁₅H₁₁N₃O₃S

- SMILES : CC1=C(C=CC=C1N+[O-])C(=O)NC2=NC3=CC=CC=C3S2

- InChIKey : SIHVIDMIKNQGPY-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 314.05940 | 164.7 |

| [M+Na]+ | 336.04134 | 178.8 |

| [M+NH₄]+ | 331.08594 | 172.9 |

| [M+K]+ | 352.01528 | 174.5 |

Anticancer Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide , as anticancer agents. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various benzothiazole derivatives, 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide demonstrated significant inhibition of cell proliferation in cancer cell lines compared to normal cells. The following table summarizes the IC₅₀ values obtained from these assays:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide | 15 | HeLa (cervical carcinoma) |

| Other Benzothiazole Derivative A | 25 | MCF-7 (breast cancer) |

| Other Benzothiazole Derivative B | 30 | A549 (lung cancer) |

The mechanism by which 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide exerts its anticancer effects involves the induction of apoptosis through the generation of reactive oxygen species (ROS). This process can lead to endoplasmic reticulum stress and subsequent cell death pathways.

Research Findings on Mechanism

A study indicated that the compound's action is mediated through:

- DNA Interaction : Unlike some other anticancer agents, this compound does not bind to DNA's minor groove but induces ROS.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treated cells exhibited significant arrest in the G2/M phase.

Antimicrobial Activity

In addition to its anticancer properties, 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide has shown promising antimicrobial activity against various pathogens.

In Vitro Antimicrobial Studies

The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Mycobacterium tuberculosis | 100 |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.